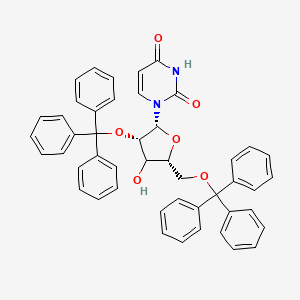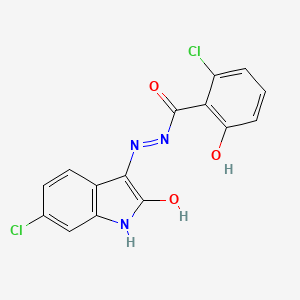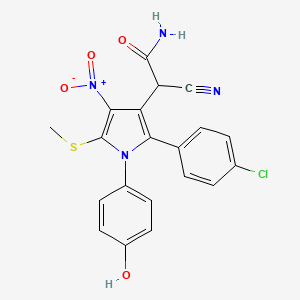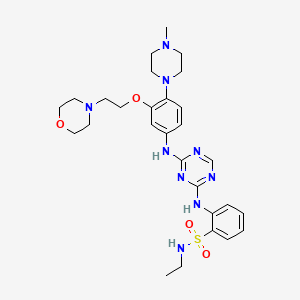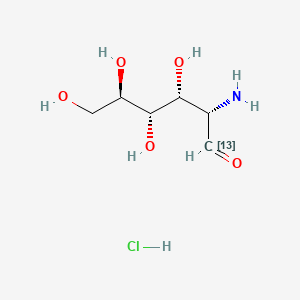
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) is a stereoisomeric compound with a specific configuration of its carbon atoms. This compound is a derivative of a hexose sugar, where the amino group replaces one of the hydroxyl groups, and it is labeled with carbon-13 isotope. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with a hexose sugar, such as D-mannose.
Isotopic Labeling: The carbon-13 isotope is introduced into the hexose sugar through a specific labeling process.
Amination: The hydroxyl group at the second carbon position is replaced with an amino group through a reductive amination process.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Using microorganisms to produce the hexose sugar.
Chemical Modification: Introducing the carbon-13 isotope and performing the amination reaction.
Purification: Using crystallization and chromatography techniques to purify the final product.
Quality Control: Ensuring the purity and isotopic labeling through analytical methods such as NMR and mass spectrometry.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.
Major Products
Oxidation: Formation of ketohexose derivatives.
Reduction: Formation of hexitol derivatives.
Substitution: Formation of N-substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) has diverse applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Utilized in metabolic studies to trace the pathways of hexose sugars in biological systems.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool in metabolic disorders.
Industry: Employed in the synthesis of complex molecules and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in carbohydrate metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase.
Pathways: The compound participates in glycolysis and the pentose phosphate pathway, influencing the metabolic flux and energy production in cells.
Comparación Con Compuestos Similares
Similar Compounds
D-Mannosamine hydrochloride: Similar structure but without the carbon-13 labeling.
N-Acetyl-D-glucosamine: An amino sugar with an acetyl group instead of a free amino group.
D-Glucosamine hydrochloride: Another amino sugar with a different stereochemistry.
Uniqueness
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal-13C (hydrochloride) is unique due to its specific stereochemistry and isotopic labeling, making it a valuable tool in research for tracing metabolic pathways and studying molecular interactions.
Propiedades
Fórmula molecular |
C6H14ClNO5 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1/i1+1; |
Clave InChI |
CBOJBBMQJBVCMW-PZCLFLGISA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@@H]([13CH]=O)N)O)O)O)O.Cl |
SMILES canónico |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


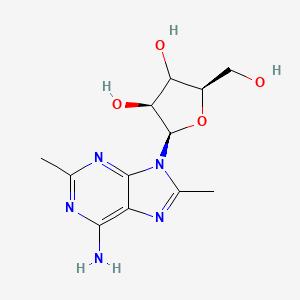

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)
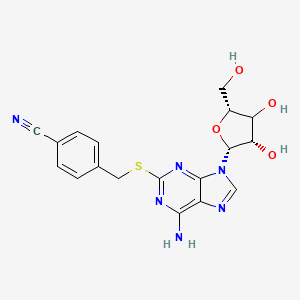
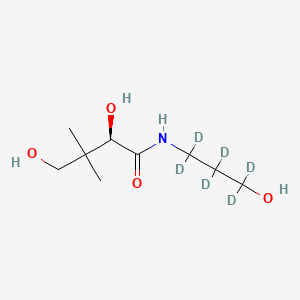
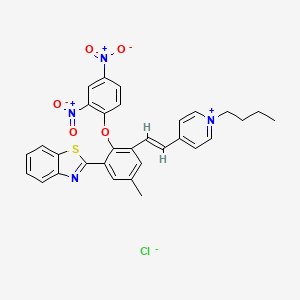
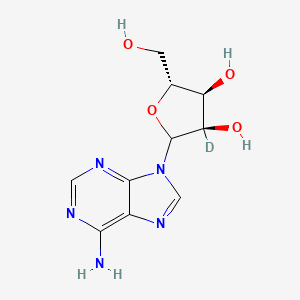
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)

